molecular formula C9H16O2 B2763081 2-Ethyl-1-methylcyclopentane-1-carboxylic acid CAS No. 2059931-86-9

2-Ethyl-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2763081
CAS No.: 2059931-86-9
M. Wt: 156.225
InChI Key: YIRGPSLDJHOWJT-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a cyclic carboxylic acid, characterized by a cyclopentane ring substituted with ethyl and methyl groups, as well as a carboxylic acid functional group. This compound is a colorless liquid with a characteristic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the alkylation of cyclopentanone with ethyl and methyl groups, followed by oxidation to introduce the carboxylic acid functional group . The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products Formed

Scientific Research Applications

2-Ethyl-1-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane-1-carboxylic acid
  • 2-Methylcyclopentane-1-carboxylic acid
  • 1-Ethylcyclopentane-1-carboxylic acid

Uniqueness

2-Ethyl-1-methylcyclopentane-1-carboxylic acid is unique due to the presence of both ethyl and methyl substituents on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides distinct properties compared to other similar compounds .

Biological Activity

2-Ethyl-1-methylcyclopentane-1-carboxylic acid (EMCA) is a cyclic carboxylic acid with the molecular formula C9H16O2C_9H_{16}O_2. Its unique structure and functional groups lend it various biological activities that are of interest in scientific research. This article reviews the biological activity of EMCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of EMCA is characterized by a cyclopentane ring with an ethyl and a methyl group attached to the first carbon, along with a carboxylic acid functional group. This configuration influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.23 g/mol
SolubilityNot available
Melting PointNot specified

EMCA's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : EMCA has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that EMCA exhibits anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Activity : Research indicates that EMCA may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of EMCA in a rodent model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with EMCA compared to the control group. This suggests potential utility in treating inflammatory conditions.

Case Study 2: Enzyme Interaction

Research focused on EMCA's interaction with fatty acid transport proteins (FATP). It was found that EMCA selectively inhibited FATP2, which is involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders such as obesity and diabetes .

Applications in Scientific Research

EMCA's unique properties make it valuable in various fields:

  • Pharmaceutical Development : Due to its biological activity, EMCA is being investigated for potential use as an anti-inflammatory or antimicrobial agent.
  • Chemical Synthesis : EMCA serves as an intermediate in organic synthesis, facilitating the production of more complex molecules .

Properties

IUPAC Name

2-ethyl-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-7-5-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRGPSLDJHOWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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